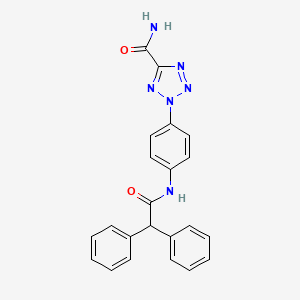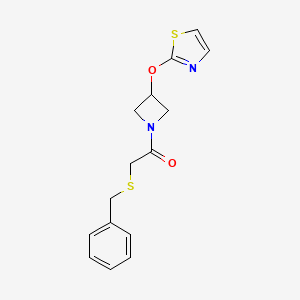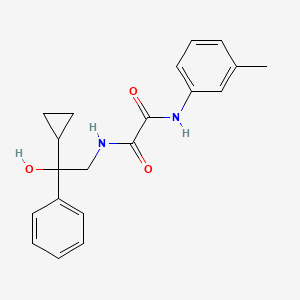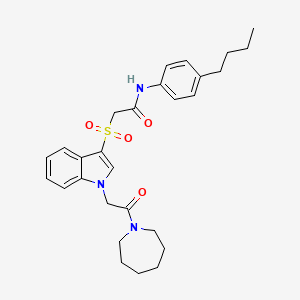
2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research for its unique properties and applications.
Mecanismo De Acción
The mechanism of action of 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide is based on its ability to inhibit the activity of enzymes that are involved in various biochemical processes. It acts as a competitive inhibitor of the enzyme dihydropteroate synthase, which is involved in the synthesis of folate. This inhibition leads to the depletion of folate levels, which is essential for the growth and survival of microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide are mainly related to its inhibitory effect on the enzyme dihydropteroate synthase. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and protozoa. However, it has also been shown to have some toxic effects on mammalian cells, which limits its use in certain applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide in lab experiments include its high potency against microorganisms, its ease of synthesis, and its versatility in various applications. However, its limitations include its toxicity to mammalian cells, its limited solubility in water, and its potential for side effects in certain applications.
Direcciones Futuras
There are several future directions for the research and development of 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide. One direction is to explore its potential as a starting material for the synthesis of new biologically active compounds. Another direction is to investigate its mechanism of action in more detail to better understand its inhibitory effect on enzymes. Additionally, further studies are needed to evaluate its potential for use in various applications, such as in the treatment of infectious diseases and cancer.
Conclusion:
In conclusion, 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide is a chemical compound that has been widely used in scientific research for its unique properties and applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this chemical compound in various applications.
Métodos De Síntesis
The synthesis of 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide involves the reaction of 2-chloro-5-fluoroaniline with chlorosulfonic acid and subsequent treatment with methylamine. The reaction is carried out under controlled conditions, and the purity of the final product is ensured through various purification techniques.
Aplicaciones Científicas De Investigación
2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide has been widely used in scientific research for its unique properties and applications. It has been used as a reagent in the synthesis of various organic compounds. It has also been used as a starting material for the synthesis of biologically active compounds. Furthermore, it has been used as a probe in biochemical and physiological studies.
Propiedades
IUPAC Name |
2-chloro-5-fluoro-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO2S/c1-10-13(11,12)7-4-5(9)2-3-6(7)8/h2-4,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBHZEFIMZNAJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2754369.png)
![Tert-butyl N-[(3R,4S)-4-(triazol-1-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2754370.png)


![Methyl 4-[2-[ethyl(prop-2-enoyl)amino]acetyl]thiomorpholine-3-carboxylate](/img/structure/B2754374.png)


![(3Ar,8bR)-spiro[1,3a,4,8b-tetrahydroindeno[1,2-d][1,3]oxazole-2,3'-oxetane]](/img/structure/B2754377.png)

![4-fluoro-N-(2-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2754381.png)
![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate](/img/structure/B2754382.png)
![N-(2-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2754387.png)

